trans-2-[3-(Trifluoromethyl)phenyl]cyclopropanecarboxylic Acid
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Overview
Description
trans-2-[3-(Trifluoromethyl)phenyl]cyclopropanecarboxylic Acid: is a chemical compound characterized by a cyclopropane ring attached to a trifluoromethyl-substituted phenyl group and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-2-[3-(Trifluoromethyl)phenyl]cyclopropanecarboxylic Acid typically involves the following steps:
Formation of the Cyclopropane Ring: : This can be achieved through a cyclopropanation reaction, where a precursor molecule containing a double bond undergoes a reaction with a suitable reagent to form the cyclopropane ring.
Introduction of the Trifluoromethyl Group: : The trifluoromethyl group can be introduced using reagents such as trifluoromethylating agents.
Attachment of the Carboxylic Acid Group: : The carboxylic acid group can be introduced through oxidation reactions or by using carboxylating agents.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale cyclopropanation reactions, often using catalysts to improve efficiency and yield. The use of continuous flow reactors and automated systems can also enhance production rates and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
trans-2-[3-(Trifluoromethyl)phenyl]cyclopropanecarboxylic Acid: can undergo various types of chemical reactions, including:
Oxidation: : The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.
Reduction: : Reduction reactions can be used to modify the trifluoromethyl group or other functional groups present in the molecule.
Substitution: : Substitution reactions can occur at the cyclopropane ring or the phenyl group, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: : Various nucleophiles and electrophiles can be used to achieve substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include esters, amides, and various substituted derivatives of the original compound.
Scientific Research Applications
trans-2-[3-(Trifluoromethyl)phenyl]cyclopropanecarboxylic Acid: has several scientific research applications:
Chemistry: : It can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: : The compound may be used in biological studies to investigate the effects of trifluoromethyl groups on biological systems.
Industry: : It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which trans-2-[3-(Trifluoromethyl)phenyl]cyclopropanecarboxylic Acid exerts its effects depends on its specific application. For example, in drug discovery, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The trifluoromethyl group can enhance binding affinity and metabolic stability, while the cyclopropane ring can influence the compound's conformation and reactivity.
Comparison with Similar Compounds
trans-2-[3-(Trifluoromethyl)phenyl]cyclopropanecarboxylic Acid: can be compared with other similar compounds, such as:
trans-2-[3-(Trifluoromethyl)phenyl]vinylboronic Acid: : This compound has a similar trifluoromethyl group but differs in the presence of a vinyl group and boronic acid functionality.
trans-2-[3-(Trifluoromethyl)phenyl]vinylboronic Acid Pinacol Ester: : Another related compound with a pinacol ester group, which can be used in Suzuki–Miyaura cross-coupling reactions.
This compound .
Properties
IUPAC Name |
(1R,2R)-2-[3-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3O2/c12-11(13,14)7-3-1-2-6(4-7)8-5-9(8)10(15)16/h1-4,8-9H,5H2,(H,15,16)/t8-,9+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBXCFDILOTYDLI-DTWKUNHWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C2=CC(=CC=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1C(=O)O)C2=CC(=CC=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
243665-18-1 |
Source
|
Record name | rac-(1R,2R)-2-[3-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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